Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate

Physicochemical profiling Medicinal chemistry Lead optimization

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6) is a synthetic thiazole-sulfonamide hybrid with molecular formula C21H20N2O5S2 and molecular weight 444.52 g/mol. It comprises a benzylsulfonyl group linked through a propanamido spacer to a 4-(4-methoxycarbonylphenyl)-1,3-thiazole core.

Molecular Formula C21H20N2O5S2
Molecular Weight 444.52
CAS No. 923472-08-6
Cat. No. B2561747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate
CAS923472-08-6
Molecular FormulaC21H20N2O5S2
Molecular Weight444.52
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24)
InChIKeyJJRMEDCXZFLKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6) — Structural Classification and Procurement-Relevant Profile


Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6) is a synthetic thiazole-sulfonamide hybrid with molecular formula C21H20N2O5S2 and molecular weight 444.52 g/mol. It comprises a benzylsulfonyl group linked through a propanamido spacer to a 4-(4-methoxycarbonylphenyl)-1,3-thiazole core. The compound belongs to the broader class of benzylsulfonyl-thiazole/benzothiazole derivatives that have been investigated as enzyme inhibitors, including carbonic anhydrase isoforms [1] and fungal targets [2]. Direct quantitative bioactivity data for this specific compound remain absent from public primary literature, patents, and authoritative databases; existing physicochemical data are derived from chemical vendor catalogs. Consequently, differentiation evidence is drawn from structural comparisons with the closest commercially available analog, Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate (CAS 922450-74-6), and from class-level biological inferences.

Why Generic Substitution of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6) with In-Class Analogs Is Not Straightforward


Within the benzylsulfonyl-thiazole-ester chemotype, even a single methylene-unit difference in the linker between the sulfonyl group and the amide nitrogen has the potential to alter molecular properties—including lipophilicity (estimated ΔlogP ≈ +0.5 per CH2) and rotatable bond count—and consequently affect target binding, selectivity, and pharmacokinetic behavior. The closest commercially listed analog, Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate (CAS 922450-74-6, MW 430.50), differs by exactly one CH2 group in the linker (acetamido vs. propanamido) . This structural distinction can lead to divergent biological outcomes: in related benzothiazole-sulfonamide series, small variations in pendant-chain length have been shown to shift carbonic anhydrase isoform selectivity and antiproliferative potency by orders of magnitude [1]. Therefore, assuming equipotent or interchangeable behavior between these two compounds without direct comparative data is scientifically unsupported. The sections that follow quantify the physicochemical differences and contextualize them with class-level biological evidence.

Quantitative Differentiation Evidence for Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6) vs. Closest Analogs


Molecular Weight Differentiation: Propanamido Linker Adds 14.02 g/mol vs. the Acetamido Analog

The target compound (C21H20N2O5S2, MW 444.52) possesses one additional methylene unit in the linker compared to its closest commercially available analog, Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate (CAS 922450-74-6, C20H18N2O5S2, MW 430.50) . This structural difference translates to a molecular weight increase of 14.02 g/mol (+3.26%) and an estimated lipophilicity increase of approximately 0.5 logP units (based on the well-established Hansch π(CH2) = 0.5). Such a shift can influence membrane permeability and protein binding, parameters routinely assessed in drug-discovery cascades.

Physicochemical profiling Medicinal chemistry Lead optimization

Rotatable Bond Count and Linker Flexibility: Propanamido Confers One Additional Rotatable Bond vs. Acetamido Analog

The propanamido linker in the target compound contains an ethylene (–CH2–CH2–) segment, yielding approximately 10 rotatable bonds, compared to 9 rotatable bonds in the acetamido analog (922450-74-6), which possesses a methylene (–CH2–) spacer . This additional rotational degree of freedom increases conformational entropy and may allow the benzylsulfonyl group to adopt a broader range of binding orientations. In related benzothiazole-sulfonamide carbonic anhydrase inhibitors, linker length and flexibility have been shown to modulate isoform selectivity and binding affinity [1].

Conformational analysis Molecular flexibility SAR

Class-Level Biological Activity: Benzothiazole-Sulfonamide Derivatives Inhibit Carbonic Anhydrase IX in the Low Nanomolar Range

Although no direct IC50 data exist for the target compound, structurally related benzothiazole-sulfonamide derivatives have been characterized as potent inhibitors of human carbonic anhydrase (hCA) isoforms. In a recent study, benzene- and benzothiazole-sulfonamide analogs (XS-1 to XS-22) displayed inhibition against hCA I, II, and IX in the low-to-medium nanomolar range (KI values < 100 nM for the most potent derivatives), with selected compounds exhibiting selectivity for the tumor-associated hCA IX isoform [1]. The target compound shares the sulfonamide-thiazole core motif present in these inhibitors, with the benzylsulfonyl group serving as a potential tail moiety that can engage the hydrophobic pocket of hCA active sites. Direct quantitative comparison with specific benzothiazole-sulfonamide derivatives awaits experimental profiling.

Carbonic anhydrase inhibition Antitumor Isoform selectivity

Class-Level Antifungal Activity: 2-(Benzylsulfonyl)benzothiazole Derivatives Inhibit Resistant Aspergillus spp.

2-(Benzylsulfonyl)benzothiazole derivatives, which share the benzylsulfonyl pharmacophore with the target compound, have demonstrated broad-spectrum antifungal activity in vitro. Compound 4k (2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole) inhibited the growth of the resistant moulds Aspergillus fumigatus and Aspergillus ustus, outperforming the commercial fungicide Captan in plate-based assays [1]. The target compound differs from 4k by possessing a thiazole (rather than benzothiazole) core and a methyl benzoate ester substituent at the 4-position, structural modifications that may broaden or shift the antifungal spectrum. Quantitative MIC/IC50 values for compound 4k and related derivatives are reported in the full publication; direct antifungal data for the target compound remain to be generated.

Antifungal Agrochemical Benzothiazole

Recommended Research and Industrial Application Scenarios for Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate (CAS 923472-08-6)


Carbonic Anhydrase Inhibitor Screening and Isoform-Selectivity Profiling

Based on class-level evidence that benzothiazole-sulfonamide derivatives inhibit carbonic anhydrase isoforms with nanomolar potency [1], the target compound—featuring a propanamido-benzylsulfonyl tail and a methyl benzoate-substituted thiazole core—can be prioritized for screening against a panel of human CA isoforms (I, II, IX, XII). The extended propanamido linker (10 rotatable bonds) may enable unique binding interactions within the hydrophobic pocket of tumor-associated CA IX, a validated anticancer target. Procurement of the target compound over the shorter acetamido analog (CAS 922450-74-6) is justified when the research objective is to explore linker-length-dependent isoform selectivity.

Antifungal Lead Discovery Against Resistant Aspergillus and Fusarium Species

The benzylsulfonyl group is a recognized antifungal pharmacophore, as demonstrated by the activity of 2-(benzylsulfonyl)benzothiazoles against A. fumigatus and A. ustus [2]. The target compound exchanges the benzothiazole core for a thiazole ring bearing a 4-(methoxycarbonyl)phenyl substituent, offering structural novelty for antifungal screening. This compound is suitable for inclusion in focused libraries targeting azole-resistant fungal strains, particularly where the thiazole-ester scaffold may circumvent known resistance mechanisms.

Scaffold for Protease or Kinase Inhibitor Optimization via Linker-Engineering SAR

Thiazole-sulfonamide hybrids have been patented as kinase inhibitors [3], and the propanamido linker provides an additional synthetic handle for further derivatization. The target compound's extended linker, relative to the acetamido analog, introduces conformational flexibility that can be exploited in structure-based drug design to achieve optimal pharmacophore alignment. It is particularly suited for SAR studies where linker length is systematically varied to probe binding-site topology in ATP-competitive or allosteric kinase inhibitors. Note that direct kinase inhibition data for this specific compound have not been publicly reported and would need to be generated.

Chemical Probe for Target Identification via Affinity-Based Proteomics

The methyl benzoate ester at the 4-position of the thiazole ring provides a latent functional group that can be hydrolyzed to the corresponding carboxylic acid for bioconjugation. This feature, combined with the benzylsulfonyl moiety as a potential affinity handle, makes the target compound suitable for development into affinity-based probes (e.g., photoaffinity labeling or pull-down probes) for target deconvolution studies. The propanamido linker offers adequate spacing between the reactive ester and the sulfonamide pharmacophore, minimizing steric interference during target engagement.

Quote Request

Request a Quote for Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.